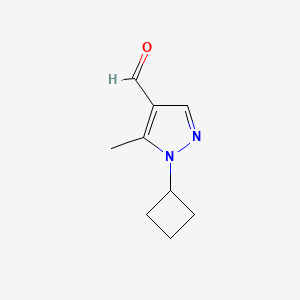
1-Cyclobutyl-5-methylpyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The InChI code for “1-Cyclobutyl-5-methylpyrazole-4-carbaldehyde” is 1S/C9H12N2O/c1-7-8(6-12)5-10-11(7)9-3-2-4-9/h5-6,9H,2-4H2,1H3 . This indicates the presence of a cyclobutyl group, a methyl group on the pyrazole ring, and a carbaldehyde group.Physical And Chemical Properties Analysis
“this compound” is a powder . It has a molecular weight of 164.21 . The compound should be stored at a temperature of 4°C .Scientific Research Applications
Synthesis of Pyrazolopyridines and Pyrazoloquinolines
1-Cyclobutyl-5-methylpyrazole-4-carbaldehyde serves as a key precursor in the synthesis of heterocyclic compounds, such as pyrazolopyridines and pyrazoloquinolines, which are of interest for their potential pharmacological properties. For example, the Friedländer synthesis involves the condensation of 5-aminopyrazole-4-carbaldehydes with various ketones, including cycloalkyl ketones, to form carbo[b]fused pyrazolo[4,3-b]pyridines. These reactions typically occur in refluxing acetic acid in the presence of pyrrolidine, highlighting the compound's versatility in heterocyclic chemistry (Yakovenko et al., 2019).
Novel Organic Syntheses
The compound has also been used in the synthesis of novel organic molecules through cyclocondensation reactions. For instance, it can react with cyclopentanone and other ketones to yield a variety of pyrazolo[3,4-b]quinoline derivatives, demonstrating its utility in constructing complex organic structures (Jachak et al., 2006).
Advances in Green Chemistry
In green chemistry, this compound plays a role in promoting environmentally friendly synthetic pathways. It participates in Knoevenagel condensation reactions in ionic liquids, offering a sustainable alternative to traditional solvents by enhancing reaction efficiency and reducing waste (Hangarge et al., 2002).
Biological Applications
Moreover, this compound has been employed in the development of biologically active molecules. Ultrasound-assisted one-pot four-component synthesis using derivatives of this compound has led to compounds with significant antibacterial, antitubercular, and antioxidant activities. This showcases the potential of using such derivatives in medicinal chemistry for the discovery of new therapeutic agents (Kalaria et al., 2014).
Antitumor Activities
Furthermore, derivatives of this compound have been synthesized with various organophosphorus, stibine, and arsine reagents, yielding compounds that exhibited promising antitumor activities against specific human carcinoma cell lines. This indicates its potential in the development of new antitumor drugs (El-Sayed et al., 2016).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . The precautionary statements associated with the compound include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
1-cyclobutyl-5-methylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7-8(6-12)5-10-11(7)9-3-2-4-9/h5-6,9H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZXAQUDBMQBKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2CCC2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

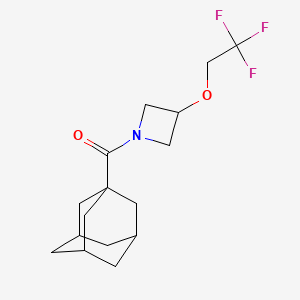
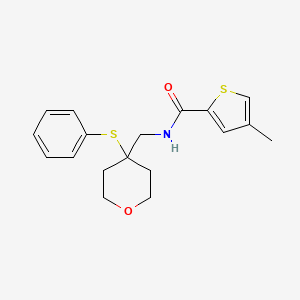
![1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-(1H-indol-3-yl)ethanone](/img/structure/B2605233.png)
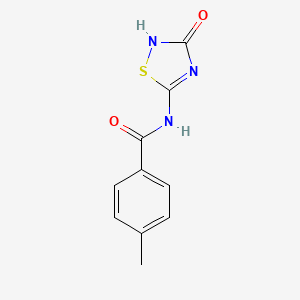

![1-[1-(3,5-dimethylbenzoyl)-4,5-dihydro-1H-imidazol-2-yl]-4-(4-fluorophenyl)piperazine](/img/no-structure.png)
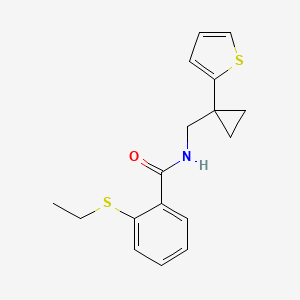
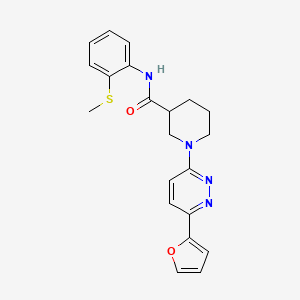

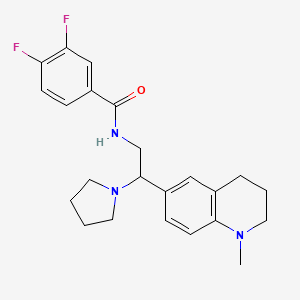
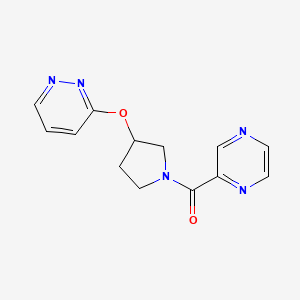
![Sodium 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2605247.png)
![rac-((3aR,7aS)-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxol-5-yl)methanol](/img/structure/B2605250.png)
![1-[3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2605251.png)